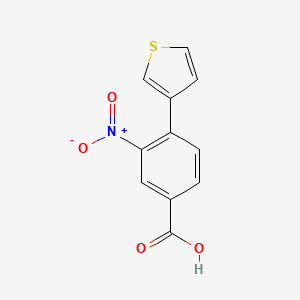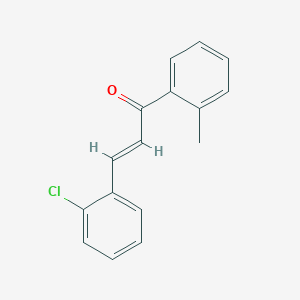
3-(Azetidin-1-ylcarbonyl)-6-chloropyridazine
概要
説明
3-(Azetidin-1-ylcarbonyl)-6-chloropyridazine, or 3-ACPC, is a heterocyclic compound that is widely used in scientific research applications. It is a versatile compound that can be used in synthesis, as a reagent, and as a building block in organic synthesis. 3-ACPC has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. In addition, it has been used in the synthesis of peptides, peptidomimetics, and other bioactive compounds. Furthermore, 3-ACPC has been used as a reagent in the synthesis of heterocyclic compounds and as a building block in the synthesis of polymers and other materials.
科学的研究の応用
3-ACPC has been used in a variety of scientific research applications. It has been used in the synthesis of peptides, peptidomimetics, and other bioactive compounds. It has also been used in the synthesis of heterocyclic compounds and as a building block in the synthesis of polymers and other materials. Additionally, 3-ACPC has been used as a reagent in the synthesis of organometallic compounds and as a catalyst in the synthesis of organic compounds.
作用機序
3-ACPC is an electrophilic reagent that can be used to form covalent bonds with electron-rich substrates. The reaction mechanism involves the formation of a carbocation intermediate, which is then attacked by the electron-rich substrate. This reaction results in the formation of a covalent bond between the two molecules.
Biochemical and Physiological Effects
3-ACPC has been used in the synthesis of peptides, peptidomimetics, and other bioactive compounds. These compounds can have a variety of biochemical and physiological effects on living organisms. For example, they can act as agonists or antagonists of certain receptors, modulate enzyme activity, or affect cell signaling pathways.
実験室実験の利点と制限
3-ACPC has several advantages for use in lab experiments. It is a versatile compound that can be used in synthesis, as a reagent, and as a building block in organic synthesis. It is also relatively inexpensive and readily available. However, it can be difficult to handle due to its high volatility and reactivity. Additionally, it can be toxic if not handled properly.
将来の方向性
There are several potential future directions for 3-ACPC. It could be used in the synthesis of more complex compounds, such as peptides, peptidomimetics, and other bioactive compounds. Additionally, it could be used as a reagent in the synthesis of organometallic compounds and as a catalyst in the synthesis of organic compounds. Finally, it could be used in the synthesis of polymers and other materials.
特性
IUPAC Name |
azetidin-1-yl-(6-chloropyridazin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c9-7-3-2-6(10-11-7)8(13)12-4-1-5-12/h2-3H,1,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSOEZLRKRZAIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50705518 | |
| Record name | (Azetidin-1-yl)(6-chloropyridazin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azetidin-1-ylcarbonyl)-6-chloropyridazine | |
CAS RN |
919784-75-1 | |
| Record name | (Azetidin-1-yl)(6-chloropyridazin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-N-[3-(4-methoxy-benzoyl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl]-acetamide](/img/structure/B3167363.png)

![[2-Amino-1-(4-methylphenyl)ethyl]diethylamine](/img/structure/B3167375.png)

![2-[2-(1-Ethyl-piperidin-2-YL)-ethoxy]-phenylamine](/img/structure/B3167390.png)



![N-(trans-4-hydroxycyclohexyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3167425.png)


![4-{[(3-methoxypropyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B3167438.png)
